methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted with a methyl ester at position 2 and a (4-chlorophenoxy)acetyl group at position 4. The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure in medicinal chemistry due to its pharmacological versatility, including applications as calcium antagonists, antihypertensive agents, and glycoprotein GPIIb/IIIa receptor antagonists .
Properties
Molecular Formula |
C18H16ClNO5 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
methyl 4-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO5/c1-23-18(22)16-10-20(14-4-2-3-5-15(14)25-16)17(21)11-24-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
KHNQMEYYRKRLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional properties of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are compared below with key analogs based on substituent variations, physicochemical data, and reactivity.
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Melting Points and Spectral Data
*Inferred from analogous compounds (e.g., ethyl esters with ν(CO) ~1740–1745 cm⁻¹).
†Calculated from molecular formula.
Key Observations:
Ester Group Influence: Methyl esters (target compound) generally exhibit higher volatility and lower melting points than ethyl esters (e.g., 7f, 8b).
Substituent Effects: Chlorine vs. Bromine: Bromine substituents (e.g., 10g) increase molecular weight and melting points compared to chlorine analogs. Acyl vs. Formyl Groups: The introduction of a formyl group (10g) adds polarity, as evidenced by IR ν(CO) at 1710 cm⁻¹ .
Pharmacological Implications
While specific data for the target compound is unavailable, structurally related benzoxazines exhibit:
Biological Activity
Abstract
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.
Benzoxazines are a class of heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This compound exhibits significant potential in medicinal chemistry due to its unique structure and functional groups that influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 345.75 g/mol. The compound features a benzoxazine ring fused with an aromatic ether and an ester group, which contribute to its chemical reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzoxazine derivatives. For instance, research involving related compounds has shown promising results in reducing tumor incidence and weight in animal models. In vivo studies indicated that benzoxazine derivatives could induce apoptosis in cancer cells through mechanisms not solely reliant on antioxidant properties .
Key Findings:
- Compounds derived from benzoxazines exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer).
- The mechanism of action may involve the induction of apoptosis rather than antioxidant activity alone.
Antimicrobial Activity
Benzoxazines have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal strains. The presence of the chlorophenoxy group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death .
Table 1: Comparative Biological Activity of Benzoxazine Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Apoptosis induction, Membrane disruption |
| 6-Allyl-3-(furan-2-ylmethyl)-8-methoxy-benzoxazine | Anticancer | Apoptosis induction |
| Methyl 3-Hydroxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
